4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide
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Overview
Description
4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Amidation: The carboxamide group is introduced through an amidation reaction, where the carboxylic acid derivative reacts with an amine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups may yield carboxylic acids, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as 2-aminothiazole, 4-methylthiazole.
Trimethoxyphenyl Derivatives: Compounds with similar trimethoxyphenyl groups, such as trimethoprim.
Uniqueness
The uniqueness of 4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H19N3O4S2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H19N3O4S2/c1-9-8-19-18(26-9)21-16(22)15-10(2)20-17(27-15)11-6-12(23-3)14(25-5)13(7-11)24-4/h6-8H,1-5H3,(H,19,21,22) |
InChI Key |
FYJFYJQHARWWRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C(N=C(S2)C3=CC(=C(C(=C3)OC)OC)OC)C |
Origin of Product |
United States |
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